2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is a chemical compound characterized by the presence of an amino group, a pyridine ring, and a hydroxyl group. Its molecular formula is , and it has a molecular weight of approximately 225.12 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility in water, making it suitable for various applications in biological and chemical research .
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
Research indicates that 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride exhibits biological activity, particularly as a potential pharmacological agent. It may interact with various biological targets due to its structural features, including:
Further investigation is necessary to fully elucidate its biological mechanisms and therapeutic potential.
Several methods have been developed for synthesizing 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride:
Each method offers varying yields and purities, depending on the reaction conditions employed.
The applications of 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride span several fields:
Studies on the interactions of 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride with various biomolecules are ongoing. These include:
Such studies are crucial for determining the safety and efficacy of the compound in clinical settings.
Several compounds share structural similarities with 2-Amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride, each possessing unique characteristics:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (R)-1-(Pyridin-2-yl)ethanamine | 45695-03-2 | 0.91 |
| (S)-1-(Pyridin-2-yl)ethanamine | 27854-90-6 | 0.91 |
| (R)-1-(Pyridin-2-yl)ethanamine dihydrochloride | 1352640-52-8 | 0.89 |
| 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride | 1187931-95-8 | 0.84 |
| 2-Amino-3-(pyridin-2-yL)propan-1-Ol hydrochloride | 75525879 | Varies |
These compounds differ primarily in their functional groups and stereochemistry, which influence their biological activity and chemical properties.
The uniqueness of 2-Amino-2-(pyridin-2-yL)propan-1-Ol dihydrochloride lies in its specific structural arrangement that may confer distinct pharmacological effects compared to its analogs. Further comparative studies could elucidate these differences and enhance our understanding of their respective roles in medicinal chemistry.
Although X-ray diffraction data for 2-amino-2-(pyridin-2-yl)propan-1-ol dihydrochloride is not publicly available, studies on related compounds offer indirect insights. For instance, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride (triclinic system, space group P-1) reveals how protonation and chloride counterions stabilize molecular packing through hydrogen-bonding networks. Applied to the target compound, protonation of the amino group and pyridine nitrogen likely enhances solubility and influences solid-state interactions. The dihydrochloride form is expected to adopt a conformation where the pyridine ring and hydroxyl group occupy equatorial positions to minimize steric strain, a pattern observed in 2-amino-2-(2-pyridyl)ethanol dihydrochloride.
Density functional theory (DFT) simulations predict key electronic features:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 222.10 g/mol | PubChem |
| LogP (Partition Coefficient) | −1.2 | DFT |
| Dipole Moment | 5.8 Debye | B3LYP/6-31G* |
| Solubility (Water) | 28.5 mg/mL | QSPR |
Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 2-amino-3-(pyridin-3-yl)propan-1-ol hydrochloride, reveal two dominant conformers in aqueous solution:
The positional isomerism of the pyridine substituent profoundly impacts physicochemical and biological properties:
| Property | 2-Pyridyl Derivative | 3-Pyridyl Derivative | 4-Pyridyl Derivative |
|---|---|---|---|
| pKa (Amino Group) | 9.1 | 8.7 | 8.9 |
| MIC (Staphylococcus aureus) | 32 µg/mL | 64 µg/mL | 128 µg/mL |
| LogD (pH 7.4) | −0.9 | −0.5 | −1.2 |
The 2-pyridyl derivative exhibits superior antimicrobial potency, attributed to enhanced membrane penetration facilitated by its planar conformation.